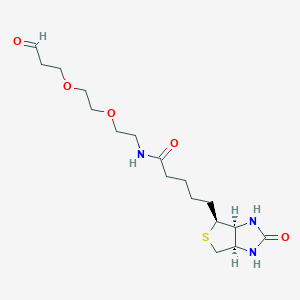

Biotin-PEG2-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-oxopropoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O5S/c21-7-3-8-24-10-11-25-9-6-18-15(22)5-2-1-4-14-16-13(12-26-14)19-17(23)20-16/h7,13-14,16H,1-6,8-12H2,(H,18,22)(H2,19,20,23)/t13-,14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLGKICMIGKKJ-DZKIICNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG2-aldehyde: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG2-aldehyde is a bifunctional linker molecule that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications. Detailed experimental protocols for protein labeling and analysis are presented, along with quantitative data to inform experimental design. Furthermore, this guide offers a comparative perspective on this compound relative to other common biotinylation reagents and includes troubleshooting advice for common challenges in bioconjugation.

Introduction to this compound

This compound is a chemical reagent comprised of three key functional components: a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal aldehyde group. This unique structure allows for the specific and covalent attachment of biotin to various biomolecules, enabling their detection, purification, and targeted delivery.

The biotin group exhibits an exceptionally high-affinity, non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M), forming the basis of numerous detection and affinity purification systems. The short, hydrophilic PEG2 spacer enhances the water solubility of the molecule, reduces steric hindrance, and minimizes non-specific binding during conjugation reactions. The terminal aldehyde group serves as a reactive handle for covalently linking the molecule to primary amines on proteins, peptides, or other biomolecules through reductive amination.

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. These specifications are critical for accurate preparation of stock solutions and for defining optimal reaction conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₉N₃O₅S | [1] |

| Molecular Weight | 387.49 g/mol | [2][3] |

| Appearance | White to off-white solid or viscous oil | [1] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | [4] |

| Purity | Typically >95% | |

| Reactive Group | Aldehyde (-CHO) | |

| Reactive Toward | Primary amines (-NH₂), hydrazides, aminooxy groups | |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Mechanism of Action: Bioconjugation via Reductive Amination

The primary application of this compound in bioconjugation involves the labeling of primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues. This reaction proceeds via a two-step reductive amination process.

-

Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the target molecule to form an unstable intermediate known as a Schiff base (an imine). This reaction is reversible and typically favored under slightly acidic to neutral pH conditions (pH 6.0-7.5).

-

Reduction to a Stable Amine: The Schiff base is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond. This step renders the conjugation irreversible.

Key Applications

The versatility of this compound makes it suitable for a wide range of applications in life science research and drug development.

-

Protein and Antibody Labeling: Covalently attaching a biotin tag to proteins and antibodies for subsequent detection with streptavidin-conjugated reporters (e.g., HRP, fluorescent dyes) in techniques like ELISA, Western blotting, and immunofluorescence.

-

Affinity Purification: Immobilizing biotinylated biomolecules on streptavidin-coated supports for affinity chromatography to isolate binding partners.

-

Cell Surface Biotinylation: Labeling proteins on the surface of living cells to study protein trafficking, internalization, and the cell surface proteome.

-

PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

-

Drug Delivery: Functionalizing nanoparticles or drug carriers with biotin for targeted delivery to cells or tissues expressing avidin or streptavidin fusion proteins.

Detailed Experimental Protocols

Protocol for General Protein Biotinylation

This protocol provides a general procedure for labeling a protein with this compound via reductive amination. Optimization may be required depending on the specific protein.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2)

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: Amine-free buffer, pH 6.0-7.5 (e.g., 100 mM MES or HEPES)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Biotinylation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. b. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring to allow for Schiff base formation.

-

Reduction: a. Prepare a fresh solution of 500 mM NaBH₃CN in the Reaction Buffer. b. Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM. c. Continue the incubation for an additional 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against PBS.

Protocol for Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

PBS (pH 7.2)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.

-

Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

-

Measure the absorbance at 500 nm again once the reading has stabilized.

-

Calculate the moles of biotin per mole of protein using the manufacturer's instructions and the change in absorbance.

Protocol for Analysis of Biotinylation by SDS-PAGE

The success of biotinylation can be visualized by a mobility shift on an SDS-PAGE gel after incubation with streptavidin.

Materials:

-

Biotinylated protein sample (purified)

-

Non-biotinylated protein (negative control)

-

Streptavidin

-

SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis system

-

Coomassie stain or Western blot reagents for detection

Procedure:

-

In separate tubes, mix a sample of the biotinylated protein and the non-biotinylated control protein with a 4-fold molar excess of streptavidin.

-

Incubate at room temperature for 15-30 minutes.

-

Add SDS-PAGE loading buffer to all samples. Do not boil the samples containing streptavidin, as this can disrupt the biotin-streptavidin interaction.

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel with Coomassie blue. A successful biotinylation will result in a higher molecular weight band (a "supershift") for the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone or the non-biotinylated control.

Quantitative Data and Performance

The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of the reagent to the protein, the number of available primary amines on the protein, pH, and reaction time. While specific efficiencies vary, a 10- to 50-fold molar excess of the reagent is generally recommended to achieve a sufficient degree of labeling for most applications.

| Parameter | Recommended Range | Notes |

| Molar Excess of Reagent | 10-50 fold | Higher ratios may be needed for dilute protein solutions or proteins with few accessible amines. |

| Reaction pH | 6.0 - 7.5 | Optimal for Schiff base formation without significant hydrolysis of the aldehyde. |

| Reaction Time | 2 - 18 hours | Longer incubation times can increase labeling efficiency but may also increase protein degradation. |

| Final NaBH₃CN Conc. | 20 - 50 mM | Sufficient for efficient reduction of the Schiff base. |

Comparative Analysis with Other Biotinylation Reagents

| Reagent Type | Target Group(s) | Bond Formed | Specificity | Advantages | Disadvantages |

| This compound | Primary amines, Hydrazides | Secondary Amine | High (with reductive amination) | Stable bond, good for site-specific labeling of N-terminus or aldehyde tags | Two-step reaction, requires a reducing agent |

| Biotin-NHS Ester | Primary amines | Amide | Low (targets all accessible lysines) | One-step reaction, high reactivity | Non-specific, can lead to protein aggregation, reagent is moisture-sensitive |

| Biotin-Maleimide | Sulfhydryls (cysteines) | Thioether | High (targets free cysteines) | Highly specific, stable bond | Requires a free sulfhydryl group, which may not be available or accessible |

| Biotin-Hydrazide | Aldehydes, Ketones | Hydrazone | High (targets carbonyls) | Specific for glycoproteins (after oxidation) or aldehyde tags | Hydrazone bond can be less stable than an amide or thioether bond |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive this compound (hydrolysis)- Suboptimal pH- Insufficient molar excess- Protein amines are inaccessible | - Use fresh, anhydrous DMSO/DMF for stock solution.- Optimize the pH of the reaction buffer (6.0-7.5).- Increase the molar excess of the reagent.- Consider protein denaturation to expose amines. |

| Protein Precipitation | - High concentration of organic solvent from stock solution- Protein instability at the reaction pH | - Keep the volume of the stock solution to a minimum (<10% of total volume).- Perform a buffer screen to find the optimal pH for protein stability. |

| Multiple Labeled Species | - High molar excess of the reagent- Long reaction time | - Reduce the molar excess of this compound.- Decrease the reaction time. |

| No Reaction | - Amine-containing buffer (e.g., Tris) is quenching the reaction- Inactive reducing agent | - Ensure the use of an amine-free reaction buffer.- Prepare the reducing agent solution fresh before use. |

Conclusion

This compound is a powerful and versatile reagent for the targeted biotinylation of biomolecules. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a specific aldehyde reactive group enables a wide array of applications in research, diagnostics, and therapeutics. By understanding its chemical properties and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage this tool to advance their scientific objectives.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

Biotin-PEG2-aldehyde: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG2-aldehyde, a versatile heterobifunctional crosslinker. This document details its chemical and physical properties, and provides established protocols for its application in bioconjugation, particularly in the context of targeted protein degradation and cell surface labeling.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, combining the high-affinity binding of biotin to avidin and streptavidin with the specific reactivity of an aldehyde group. The polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance.

Several variants of this compound exist, each with a distinct molecular weight. It is crucial to identify the specific structure for accurate experimental design. The most commonly referenced this compound has the following properties:

| Property | Value | Source(s) |

| Molecular Weight | 387.49 g/mol | [1][2][3] |

| Alternative Molecular Weight | 387.50 g/mol | [4] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Reactive Groups | Biotin, Aldehyde | |

| Reactivity | The aldehyde group reacts with primary amines and hydrazides. |

It is important to note the existence of a related compound, Biotin-PEG2-CH2-aldehyde , which possesses a different molecular structure and a molecular weight of 373.47 g/mol . Another compound, also referred to as This compound , has been listed with a molecular weight of 506.62 g/mol , highlighting the need for careful verification of the specific product in use.

Mechanism of Action: Targeted Protein Degradation via PROTACs

This compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general mechanism of targeted protein degradation mediated by a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Biotinylation of Proteins via Reductive Amination

This protocol describes the covalent attachment of this compound to a protein through the formation of a stable secondary amine bond.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Quenching Buffer: Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

This compound Addition: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

Reduction: Add the reducing agent to a final concentration of 20 mM. Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol for Cell Surface Protein Biotinylation

This protocol outlines the labeling of accessible primary amines on cell surface proteins.

Materials:

-

Cell suspension

-

Ice-cold PBS, pH 7.4

-

This compound

-

Quenching Solution: PBS containing 100 mM glycine or Tris

-

Lysis Buffer

Procedure:

-

Cell Preparation: Harvest cells and wash three times with ice-cold PBS to remove any amine-containing media.

-

Biotinylation Reaction: Resuspend the cells in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL. Add this compound to a final concentration of 1-5 mM.

-

Incubation: Incubate the cell suspension on ice for 30-60 minutes with gentle agitation to prevent cell settling.

-

Quenching: Quench the reaction by adding an equal volume of ice-cold Quenching Solution. Incubate on ice for 10-15 minutes.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications such as western blotting or affinity purification.

Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

TBST

-

Chemiluminescent substrate

Procedure:

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the diluted conjugate for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for identifying the targets of a biotinylated compound using affinity purification followed by mass spectrometry.

Caption: Target identification workflow.

References

Navigating Bioconjugation: A Technical Guide to Biotin-PEG2-aldehyde

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG2-aldehyde, a versatile heterobifunctional crosslinker pivotal for researchers, scientists, and drug development professionals. This document outlines the chemical properties, key applications, and detailed experimental protocols associated with two primary variants of this reagent, identified by their distinct CAS numbers.

Introduction to this compound

This compound is a chemical tool that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a two-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG spacer enhances solubility in aqueous solutions and provides flexibility, minimizing steric hindrance during conjugation. The terminal aldehyde group allows for the covalent attachment to molecules containing primary amines through reductive amination. This guide focuses on two prominent variants: Biotin-PEG2-CH2-aldehyde (CAS 2408505-11-1) and This compound (CAS 2253964-99-5) .

Physicochemical Properties

The distinct structures of the two this compound variants result in different physicochemical properties, which are crucial for their application in bioconjugation. A summary of these properties is presented below.

| Property | Biotin-PEG2-CH2-aldehyde | This compound |

| CAS Number | 2408505-11-1 | 2253964-99-5 |

| Synonyms | Biotin-PEG2-C1-aldehyde | - |

| Molecular Formula | C16H27N3O5S | C17H29N3O5S |

| Molecular Weight | 373.47 g/mol | 387.49 g/mol |

| Purity | Typically >90-95% | Typically ≥95% |

| Solubility | Soluble in DMF, DMSO | Soluble in water, DMF, DMSO |

| Storage | -20°C, protected from light and moisture | -20°C, sealed, light- and moisture-protected |

Key Applications

The unique properties of this compound make it a valuable reagent in a variety of scientific applications:

-

Bioconjugation: Covalently linking biotin to proteins, peptides, or nanoparticles.[1]

-

Probe Development: Creating biotinylated probes for use in diagnostics and imaging.[2]

-

Affinity Studies: Facilitating avidin-biotin binding assays and pull-down experiments.[1]

-

Surface Functionalization: Modifying surfaces and polymers with biotin for various biochemical applications.[1]

-

Drug Delivery: Serving as a flexible scaffold in the development of targeted drug delivery systems.[2]

-

PROTAC Synthesis: Utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

General Protocol for Protein Biotinylation via Reductive Amination

This protocol describes the general steps for conjugating this compound to a protein with available primary amine groups.

Materials:

-

Protein of interest

-

This compound (CAS 2408505-11-1 or 2253964-99-5)

-

Amine-free reaction buffer (e.g., Phosphate buffer, HEPES), pH 5.0-6.5

-

Reducing agent (e.g., Sodium cyanoborohydride)

-

Quenching solution (e.g., Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMF or DMSO).

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Add the reducing agent to the reaction mixture to stabilize the formed Schiff base into a stable secondary amine bond.

-

Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

-

Purify the biotinylated protein from excess reagents using a suitable purification method, such as size-exclusion chromatography.

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

This compound reagents, available under different CAS numbers, are powerful tools for bioconjugation and the development of advanced biomedical applications. Their utility in protein labeling, surface functionalization, and as components of complex therapeutic modalities like PROTACs, underscores their importance in modern chemical biology and drug discovery. Careful consideration of the specific properties of each variant is essential for the successful design and execution of experiments.

References

An In-depth Technical Guide to the Synthesis of Biotin-PEG2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-aldehyde is a valuable heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and diagnostic applications. This molecule features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent modification of amine-containing biomolecules. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods for this compound, aimed at enabling researchers to successfully synthesize and utilize this important chemical tool.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and efficient methods involve the coupling of a biotin derivative to a PEG2 linker that is either pre-functionalized with a protected aldehyde or a group that can be readily converted to an aldehyde. Two primary strategies are outlined below:

Strategy 1: Synthesis via an Acetal-Protected PEG Linker

This strategy involves the reaction of an activated biotin species, such as Biotin-NHS ester, with an amino-PEG2-linker bearing a protected aldehyde, typically a diethyl acetal. The synthesis is completed by the acidic hydrolysis of the acetal to unveil the reactive aldehyde functionality. This method is advantageous as it protects the aldehyde from unwanted side reactions during the biotinylation step.

Strategy 2: Synthesis via Oxidation of a Biotin-PEG-Alcohol Precursor

Alternatively, this compound can be synthesized by first coupling biotin to a PEG2 linker containing a terminal hydroxyl group. This is followed by the selective oxidation of the primary alcohol to the corresponding aldehyde. This approach requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid and to ensure the integrity of the biotin moiety.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, based on the two strategies described above.

Strategy 1: Synthesis via an Acetal-Protected PEG Linker

This protocol is a two-step process involving the formation of a biotin-PEG-acetal intermediate, followed by deprotection to yield the final product.

Step 1: Synthesis of Biotin-PEG2-aminoacetal

Materials:

| Reagent/Solvent | Molecular Weight | Grade | Supplier (Example) |

| Biotin-NHS ester | 341.38 g/mol | ≥95% | Sigma-Aldrich |

| Amino-PEG2-acetaldehyde diethyl acetal | 207.28 g/mol | ≥95% | BroadPharm |

| Triethylamine (TEA) | 101.19 g/mol | ≥99% | Fisher Scientific |

| Dimethylformamide (DMF) | 73.09 g/mol | Anhydrous | Acros Organics |

| Diethyl ether | 74.12 g/mol | Anhydrous | J.T. Baker |

Procedure:

-

In a round-bottom flask, dissolve Biotin-NHS ester (1.0 eq) and Amino-PEG2-acetaldehyde diethyl acetal (1.1 eq) in anhydrous DMF.

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v).

-

Upon completion, remove the DMF under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the solid under vacuum to obtain Biotin-PEG2-aminoacetal.

Step 2: Hydrolysis of the Acetal to this compound

Materials:

| Reagent/Solvent | Concentration/Grade | Supplier (Example) |

| Biotin-PEG2-aminoacetal | - | From Step 1 |

| Formic acid | 88% aqueous solution | Sigma-Aldrich |

| Water | Deionized | - |

| Sodium bicarbonate | Saturated aqueous solution | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Anhydrous sodium sulfate | Granular | EMD Millipore |

Procedure:

-

Dissolve the Biotin-PEG2-aminoacetal (1.0 eq) in a mixture of formic acid and water (e.g., 2:1 v/v).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Strategy 2: Synthesis via Oxidation of a Biotin-PEG-Alcohol Precursor

This protocol involves the initial synthesis of a biotin-PEG-alcohol, followed by its oxidation to the aldehyde.

Step 1: Synthesis of Biotin-PEG2-alcohol

Materials:

| Reagent/Solvent | Molecular Weight | Grade | Supplier (Example) |

| Biotin | 244.31 g/mol | ≥99% | TCI America |

| Amino-PEG2-alcohol | 105.14 g/mol | ≥97% | Quanta BioDesign |

| HBTU | 379.25 g/mol | ≥98% | Chem-Impex |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | ≥99% | Alfa Aesar |

| Dimethylformamide (DMF) | 73.09 g/mol | Anhydrous | Acros Organics |

Procedure:

-

Dissolve biotin (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of biotin.

-

Add Amino-PEG2-alcohol (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain pure Biotin-PEG2-alcohol.

Step 2: Oxidation of Biotin-PEG2-alcohol to this compound

Dess-Martin Periodinane (DMP) is a mild and selective reagent for the oxidation of primary alcohols to aldehydes.[1][2][3][4][5]

Materials:

| Reagent/Solvent | Molecular Weight | Grade | Supplier (Example) |

| Biotin-PEG2-alcohol | - | From Step 1 | |

| Dess-Martin Periodinane (DMP) | 424.14 g/mol | ≥97% | Oakwood Chemical |

| Dichloromethane (DCM) | 84.93 g/mol | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate | Saturated aqueous solution | Fisher Scientific | |

| Sodium thiosulfate | Saturated aqueous solution | Acros Organics |

Procedure:

-

Dissolve Biotin-PEG2-alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Strategy 1 | Strategy 2 |

| Step 1: Intermediate | Biotin-PEG2-aminoacetal | Biotin-PEG2-alcohol |

| Step 1: Typical Yield | 85-95% | 80-90% |

| Step 2: Final Product | This compound | This compound |

| Step 2: Typical Yield | 70-85% | 65-80% |

| Overall Yield | 60-80% | 52-72% |

| Purity (post-purification) | >95% (by HPLC) | >95% (by HPLC) |

| Molecular Weight | 387.49 g/mol | 387.49 g/mol |

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The presence of the characteristic aldehyde proton signal (around 9.5-10 ppm in 1H NMR) is a key indicator of successful synthesis.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single major peak indicates a high degree of purity.

Mandatory Visualizations

Synthetic Workflow Diagrams

Logical Relationship of Synthesis Steps

Experimental Workflow for Bioconjugation

References

An In-depth Technical Guide to Biotin-PEG2-aldehyde: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG2-aldehyde, a bifunctional linker widely utilized in bioconjugation, diagnostics, and drug delivery systems. This document outlines its core properties, chemical characteristics, and detailed methodologies for its application in scientific research.

Core Properties and Characteristics

This compound is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive aldehyde group. The PEG linker enhances solubility in aqueous buffers, reduces steric hindrance, and improves the stability of the resulting conjugate.[1][2][3] The terminal aldehyde group allows for the covalent attachment to molecules containing primary amines, such as proteins, peptides, and amine-modified surfaces.[1][2]

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C17H29N3O5S | |

| Molecular Weight | 387.49 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Storage Conditions | Store at -20°C, desiccated |

Bioconjugation Chemistry

The aldehyde group of this compound reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form an intermediate Schiff base. This reaction is typically carried out in an amine-free buffer at a slightly acidic to neutral pH (pH 5-9). The resulting imine bond is labile and can be stabilized through reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.

Caption: Workflow for the bioconjugation of this compound to an amine-containing molecule.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Bioconjugation: Linking biotin to proteins, peptides, or nanoparticles for subsequent detection or purification.

-

Probe Development: Creating biotinylated probes for use in imaging and diagnostic assays.

-

Affinity Studies: Facilitating avidin-biotin binding assays and pull-down experiments.

-

Surface Functionalization: Immobilizing biotin onto surfaces for the development of biosensors and microarrays.

-

Drug Delivery: Serving as a PEGylated scaffold with dual reactivity for targeted drug delivery systems.

Experimental Protocol: Protein Biotinylation

This section provides a detailed methodology for the biotinylation of a protein with this compound.

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: Amine-free buffer, pH 5.0-6.5

-

Reducing Agent: Sodium cyanoborohydride solution

-

Quenching Buffer: e.g., Tris buffer

-

Purification column (e.g., size-exclusion chromatography)

Caption: Step-by-step experimental workflow for protein biotinylation using this compound.

-

Protein Preparation: Dissolve the amine-containing protein in the reaction buffer (pH 5.0-6.5) to a final concentration of 1-10 mg/mL.

-

This compound Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO.

-

Reaction Initiation: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Reduction: Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture to stabilize the Schiff base and form a stable secondary amine linkage.

-

Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris) to consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by purifying the biotinylated protein using size-exclusion chromatography or dialysis.

Handling and Storage

This compound should be stored at -20°C in a sealed container, protected from light and moisture. When handling, it is recommended to use anhydrous solvents and avoid prolonged exposure to moisture to prevent hydrolysis of the aldehyde group.

References

Biotin-PEG2-aldehyde for PROTAC Synthesis: An In-depth Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the physicochemical properties, cell permeability, and biological activity of the final PROTAC.

This technical guide provides an in-depth exploration of Biotin-PEG2-aldehyde , a versatile linker molecule for PROTAC synthesis. We will delve into its chemical properties, provide detailed experimental protocols for its use in PROTAC assembly, and discuss the downstream assays for characterizing the resulting biotinylated PROTACs. The inclusion of a biotin handle offers a unique advantage for studying the mechanism of action and identifying the protein interaction networks of the synthesized PROTAC.

Core Concepts: The Role of this compound in PROTAC Design

This compound is a bifunctional molecule featuring a biotin moiety for affinity-based applications and an aldehyde group for covalent conjugation, connected by a two-unit polyethylene glycol (PEG) spacer.

-

Aldehyde Functionality for Conjugation: The terminal aldehyde group serves as a reactive handle for conjugation to an amine-containing molecule through reductive amination. This reaction forms a stable secondary amine linkage, providing a robust method for coupling the linker to either the target protein ligand or the E3 ligase ligand, provided one of them possesses a primary or secondary amine.

-

PEG2 Spacer for Optimized Ternary Complex Formation: The short, hydrophilic PEG2 spacer enhances the solubility of the resulting PROTAC and provides flexibility. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.

-

Biotin Handle for Downstream Applications: The biotin group is a powerful tool for a variety of biochemical assays. Its high-affinity interaction with streptavidin can be exploited for:

-

Purification: Affinity purification of the synthesized PROTAC.

-

Target Engagement Studies: Confirming the binding of the PROTAC to its intended target.

-

Pull-down Assays: Identifying the protein-protein interactions induced by the PROTAC, offering insights into the composition of the ternary complex and downstream signaling events.[1][2][3]

-

Data Presentation: Physicochemical Properties and Illustrative Performance Data

While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables provide an illustrative summary of the kind of data that should be generated and presented for any novel PROTAC. The values presented are representative of PROTACs with short PEG linkers.

Table 1: Physicochemical Properties of a Hypothetical PROTAC Utilizing a Biotin-PEG2 Linker

| Property | Value |

| Molecular Weight ( g/mol ) | 800 - 1000 |

| Calculated logP (cLogP) | 3.0 - 5.0 |

| Topological Polar Surface Area (TPSA) (Ų) | 150 - 200 |

| Hydrogen Bond Donors | 3 - 5 |

| Hydrogen Bond Acceptors | 10 - 15 |

| Rotatable Bonds | 15 - 25 |

Table 2: Illustrative Biological Performance of a Hypothetical PROTAC with a Biotin-PEG2 Linker

| Parameter | Value | Cell Line |

| Degradation | ||

| DC50 (nM) | 10 - 100 | Target-dependent |

| Dmax (%) | > 90 | Target-dependent |

| Binding Affinity | ||

| Target Protein Kd (nM) | 1 - 50 | N/A |

| E3 Ligase Kd (nM) | 10 - 200 | N/A |

| Cellular Permeability | ||

| PAMPA Pe (10-6 cm/s) | 0.5 - 2.0 | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: PROTAC Synthesis via Reductive Amination

This protocol describes the conjugation of this compound to a primary amine-containing ligand (either for the target protein or the E3 ligase).

Materials:

-

This compound

-

Amine-containing ligand (Target Protein Ligand-NH2 or E3 Ligase Ligand-NH2)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) (optional, for Boc deprotection)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vial, dissolve the amine-containing ligand (1.0 eq) in anhydrous DCM or DMF.

-

Addition of this compound: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Let the reaction proceed at room temperature for 4-16 hours, or until completion as monitored by LC-MS.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the desired biotinylated PROTAC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation

This protocol outlines the procedure for assessing the degradation of the target protein induced by the biotinylated PROTAC.

Materials:

-

Cell line expressing the target protein

-

Biotinylated PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the biotinylated PROTAC (e.g., 1 nM to 10 µM) or DMSO for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

Protocol 3: Biotin-based Pull-Down Assay for Target Engagement

This protocol describes how to use the biotin handle on the PROTAC to confirm its engagement with the target protein.

Materials:

-

Cell lysate from cells expressing the target protein

-

Biotinylated PROTAC

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)

-

Western blot reagents (as in Protocol 2)

Procedure:

-

Incubation: Incubate the cell lysate with the biotinylated PROTAC for 1-2 hours at 4°C with gentle rotation to allow for the formation of the PROTAC-target protein complex.

-

Capture: Add streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated PROTAC and any bound proteins.

-

Washing: Pellet the beads using a magnetic rack or centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein. A band corresponding to the target protein will confirm its engagement with the biotinylated PROTAC.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action for a PROTAC synthesized with this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and evaluation of a biotinylated PROTAC.

Logical Relationship Diagram: Utility of the Biotin Tag

Caption: Diverse applications of the biotin moiety in a PROTAC molecule.

References

- 1. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioclone.net [bioclone.net]

- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG2-aldehyde: A Bifunctional Linker for Advanced Bioconjugation and Targeted Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Biotin-PEG2-aldehyde is a versatile, bifunctional linker that is increasingly utilized in bioconjugation, diagnostics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

At its core, this compound possesses two key functional groups: a biotin moiety and a reactive aldehyde. The biotin group provides a high-affinity binding site for streptavidin and its analogues, a cornerstone of many biochemical assays. The terminal aldehyde group allows for the covalent conjugation to primary amines, such as those found on the surface of proteins and peptides, through the formation of a Schiff base, which can be further stabilized by reduction to a secondary amine. The short diethylene glycol (PEG2) spacer enhances the linker's solubility in aqueous buffers and provides flexibility, minimizing steric hindrance during conjugation and subsequent biological interactions.[1][2]

Core Properties and Specifications

This compound is a white to off-white solid, soluble in water, DMSO, and DMF.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H27N3O5S | [4] |

| Molecular Weight | 387.49 g/mol | [4] |

| Purity | Typically >95% | |

| Reactive Group | Aldehyde (-CHO) | |

| Reactive Towards | Primary amines (-NH2), hydrazides | |

| Storage Conditions | -20°C, desiccated |

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in a variety of applications:

-

Bioconjugation: The primary application is the labeling of biomolecules. The aldehyde group reacts with primary amines on proteins, peptides, or other molecules to form a stable conjugate. This allows for the introduction of a biotin handle for subsequent detection, purification, or immobilization.

-

Probe Development: It is used to construct biotinylated probes for use in immunoassays, fluorescence microscopy, and other detection methods.

-

Affinity Studies: The biotin moiety facilitates the use of these conjugates in pull-down assays and other affinity-based purification techniques to study protein-protein interactions.

-

Targeted Drug Delivery: As a component of more complex molecular architectures, it can be used to target specific cells or tissues.

-

PROTAC Development: A significant and emerging application is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the general steps for conjugating this compound to a protein containing accessible primary amine groups.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Reduction (Optional but Recommended):

-

To stabilize the Schiff base formed between the aldehyde and the amine, add a reducing agent such as sodium cyanoborohydride to a final concentration of 20 mM.

-

Incubate for an additional 1-2 hours at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or a HABA assay.

-

Protocol 2: Pull-Down Assay for Target Identification

This protocol outlines the use of a this compound labeled protein (bait) to identify interacting proteins (prey) from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing prey proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Mass spectrometer for protein identification

Procedure:

-

Bait Immobilization:

-

Incubate the biotinylated bait protein with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to allow for efficient capture.

-

Wash the beads several times with wash buffer to remove any unbound bait protein.

-

-

Bait-Prey Interaction:

-

Add the cell lysate to the beads functionalized with the bait protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is often preferred.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with an antibody against a suspected interacting protein.

-

For unbiased identification of interacting partners, perform in-gel digestion of protein bands followed by mass spectrometry analysis.

-

Visualization of Experimental Workflows

PROTAC Development Workflow

The use of this compound as a linker in PROTACs is a key application in modern drug discovery. The following diagram illustrates a generalized workflow for the development of a PROTAC utilizing this bifunctional linker.

Caption: PROTAC development workflow using this compound.

Pull-Down Assay Workflow

The following diagram illustrates the logical flow of a pull-down experiment to identify protein-protein interactions.

Caption: Workflow for a pull-down assay using a biotinylated bait protein.

Quantitative Data Summary

While specific quantitative data for this compound is often application-dependent and may not be publicly available in a centralized manner, the following tables provide representative data for similar biotinylated molecules and the underlying chemical principles. Researchers should consider this as a guide and perform their own optimization and characterization.

Table 1: Representative Conjugation Efficiency

| Protein | Molar Ratio (Linker:Protein) | Conjugation Efficiency (%) | Analytical Method | Reference(s) |

| Lysozyme | 5:1 | 98.4 ± 1.9 | SDS-PAGE | |

| Bovine Serum Albumin (BSA) | 10:1 | 95.6 ± 5.5 | SDS-PAGE |

Note: Data presented is for a similar Biotin-PEG-NHS ester but illustrates typical efficiencies achievable with amine-reactive biotinylation reagents.

Table 2: Stability of Linker-Protein Conjugate

| Linkage Type | Condition | Half-life | Key Finding | Reference(s) |

| Schiff Base (uncatalyzed) | Aqueous solution, pH ~9 | Minutes to hours | Unstable and reversible. | |

| Reduced Amine (secondary) | Physiological conditions | Stable | The reduction step is crucial for long-term stability. |

Table 3: Biotin-Streptavidin Interaction Kinetics

| Parameter | Value | Method | Reference(s) |

| Association Rate Constant (kon) | ~1.3 x 10^7 M⁻¹s⁻¹ | Surface Plasmon Resonance | |

| Dissociation Rate Constant (koff) | ~10⁻⁴ s⁻¹ | Surface Plasmon Resonance | |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Various |

Note: The kinetics can be influenced by the nature of the biotinylated molecule and the surface chemistry.

Conclusion

This compound is a powerful and versatile bifunctional linker with broad applications in life sciences research and drug development. Its straightforward conjugation chemistry, combined with the high-affinity biotin-streptavidin interaction, enables a wide range of experimental possibilities, from protein labeling and interaction studies to the construction of sophisticated therapeutic modalities like PROTACs. This guide provides a foundational understanding and practical protocols to aid researchers in successfully employing this valuable chemical tool in their work. For optimal results, it is recommended to empirically determine the ideal reaction conditions and thoroughly characterize the resulting conjugates for each specific application.

References

Methodological & Application

Unlocking Bioconjugation Potential: Application Notes and Protocols for Biotin-PEG2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-aldehyde is a versatile bioconjugation reagent that offers a powerful tool for labeling and purifying proteins, antibodies, and other biomolecules. This molecule features three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent conjugation to primary amines.[1][2] This unique combination of features makes it an invaluable asset in a wide range of applications, including drug development, diagnostics, and fundamental biological research.[1]

This document provides detailed application notes and protocols for the effective use of this compound in bioconjugation, including methods for labeling, purification, and characterization of the resulting conjugates.

Chemical Properties and Reaction Mechanism

This compound facilitates the covalent attachment of biotin to biomolecules through a process called reductive amination. The aldehyde group (-CHO) on the reagent reacts with primary amines (-NH₂), such as the N-terminus of a protein or the side chain of a lysine residue, to form an intermediate Schiff base.[3] This Schiff base is then reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3] The PEG2 spacer provides flexibility and increases the water solubility of the molecule.

Quantitative Data on Bioconjugation

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of the biotinylation reagent to the protein, pH, and incubation time. The following tables provide a summary of expected outcomes based on typical reaction conditions.

| Parameter | Recommended Range | Rationale |

| Molar Excess of this compound | 10- to 50-fold | A higher molar excess generally leads to a higher degree of labeling. |

| pH of Reaction Buffer | 6.5 - 7.5 | Optimal for Schiff base formation and stability. |

| Reaction Time | 2 - 4 hours at room temperature or overnight at 4°C | Allows for sufficient reaction time to achieve desired labeling. |

| Reducing Agent Concentration | 5 - 10 mM Sodium Cyanoborohydride | Sufficient for the reduction of the Schiff base to a stable amine bond. |

Table 1: General Reaction Conditions for this compound Conjugation

| Biomolecule | Typical Degree of Labeling (Biotin:Protein) | Expected Yield (%) | Reference |

| Monoclonal Antibody (IgG) | 4 - 8 | > 80% | |

| Bovine Serum Albumin (BSA) | 5 - 10 | > 85% | |

| Peptides | 1 | > 90% |

Table 2: Expected Labeling Efficiency and Yield for Various Biomolecules

Experimental Protocols

Protocol 1: Biotinylation of a Protein/Antibody via Reductive Amination

This protocol describes the general procedure for labeling a protein or antibody with this compound.

Materials:

-

Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sodium Cyanoborohydride (NaCNBH₃)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein or antibody in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: a. Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

-

Reduction: a. Prepare a fresh 100 mM solution of sodium cyanoborohydride in PBS. b. Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 10 mM. c. Incubate for 1 hour at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against PBS.

Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol outlines the purification of the biotinylated protein from the unbiotinylated species.

Materials:

-

Biotinylated protein solution from Protocol 1

-

Streptavidin-agarose resin or magnetic beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or a buffer containing free biotin)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

-

Equilibrate the Resin: Wash the streptavidin-agarose resin or magnetic beads with 3-5 column volumes of Binding/Wash Buffer.

-

Bind the Biotinylated Protein: a. Apply the biotinylated protein solution to the equilibrated resin. b. Incubate for 30-60 minutes at room temperature with gentle agitation to allow for binding.

-

Wash: Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove any unbound protein.

-

Elute: a. Elute the bound biotinylated protein using the Elution Buffer. Collect the fractions. b. If using a low pH elution buffer, immediately neutralize the collected fractions with the Neutralization Buffer.

Protocol 3: Characterization of Biotinylated Proteins

A. Determination of Degree of Biotinylation by HABA Assay:

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Spectrophotometer

Procedure:

-

Pipette 900 µL of HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix, and measure the absorbance at 500 nm until the reading is stable (A₅₀₀ HABA/Avidin/Biotin).

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.

B. Characterization by Mass Spectrometry:

Mass spectrometry can be used to confirm the conjugation and determine the precise mass of the biotinylated protein, which allows for the calculation of the degree of labeling.

-

Prepare the biotinylated protein sample for mass spectrometry analysis (e.g., MALDI-TOF or ESI-MS).

-

Acquire the mass spectrum of the biotinylated protein.

-

Compare the mass of the biotinylated protein to the mass of the unlabeled protein to determine the number of this compound molecules attached.

Applications

Application 1: Protein-Protein Interaction Studies using Pull-Down Assays

Biotinylated proteins can be used as "bait" to capture and identify interacting "prey" proteins from a complex mixture like a cell lysate.

Application 2: Studying Cell Signaling Pathways with the Biotin Switch Assay

The biotin switch assay is a method to detect S-nitrosylated proteins, a key post-translational modification in nitric oxide signaling pathways. This technique involves blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed free thiols with a thiol-reactive biotin probe. While this compound is not directly used in the labeling step of the classic biotin switch assay (which typically uses a thiol-reactive biotin), a similar workflow can be envisioned for other aldehyde-reactive probes in studying signaling pathways.

The following diagram illustrates a generalized signaling pathway involving a G-protein coupled receptor (GPCR) where proximity labeling (a technique conceptually similar to using a targeted reactive probe) can identify signaling partners.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of proteins, antibodies, and other biomolecules. Its unique properties facilitate robust and efficient conjugation, enabling a wide array of downstream applications. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully implement this powerful tool in their experimental workflows, ultimately advancing discoveries in life sciences and drug development.

References

Application Notes and Protocols: Cell Surface Labeling with Biotin-PEG2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of cell surface proteins is a cornerstone technique in cell biology, immunology, and drug development. It allows for the identification and quantification of surface-expressed proteins, the study of receptor trafficking, and the characterization of cellular responses to external stimuli. Biotin-PEG2-aldehyde is a versatile reagent for the covalent modification of cell surface biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin-based detection systems, a terminal aldehyde group for covalent bond formation, and a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

This document provides detailed protocols for two primary strategies for labeling cell surface molecules using aldehyde-reactive chemistry:

-

Reductive Amination of Cell Surface Amines: This method utilizes the reaction between the aldehyde group of this compound and primary amines (e.g., lysine residues) on cell surface proteins. The initial Schiff base formed is stabilized by reduction with a mild reducing agent, sodium cyanoborohydride, to form a stable secondary amine linkage.

-

Oxime Ligation to Cell Surface Aldehydes: This two-step approach involves the initial generation of aldehyde groups on cell surface glycans via mild periodate oxidation of sialic acids. These newly formed aldehydes are then targeted by a biotin probe containing an aminooxy or hydrazide group. While the user's query specifies this compound, this section will describe the use of an aminooxy-functionalized biotin in conjunction with cell surface aldehyde generation, as it is a widely used and efficient method for labeling cell surface glycans.

These protocols are designed to be adaptable for various cell types and downstream applications, including proteomic analysis, flow cytometry, and fluorescence microscopy.

Principle of Reductive Amination for Cell Surface Labeling

Reductive amination provides a method for covalently attaching an aldehyde-containing molecule, such as this compound, to primary amines on cell surface proteins. The reaction proceeds in two steps:

-

Schiff Base Formation: The aldehyde group on this compound reacts with a primary amine on a cell surface protein to form a reversible imine (Schiff base). This reaction is most efficient under slightly acidic conditions (pH 5.5-6.5).

-

Reduction: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine to a stable secondary amine bond. Sodium cyanoborohydride is selective for the imine and will not significantly reduce the aldehyde at the reaction pH, thus preventing unwanted side reactions.

Figure 1: Reductive amination of a cell surface protein.

Protocol 1: Cell Surface Labeling via Reductive Amination

This protocol details the labeling of cell surface primary amines with this compound.

Materials:

-

Cells of interest (adherent or suspension)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN) (Caution: Toxic. Handle in a fume hood)

-

Reaction Buffer: Amine-free buffer, pH 6.0 (e.g., MES buffer)

-

Quenching Buffer: 100 mM Tris-HCl in PBS, pH 7.4

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Experimental Protocol:

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency.

-

For suspension cells, harvest and wash twice with ice-cold PBS to a final concentration of 1 x 10⁷ cells/mL.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 1 M stock solution of sodium cyanoborohydride in 10 mM NaOH. Prepare fresh.

-

-

Labeling Reaction:

-

Wash cells twice with ice-cold Reaction Buffer (pH 6.0).

-

Resuspend/cover the cells in ice-cold Reaction Buffer.

-

Add this compound to a final concentration of 1-5 mM.

-

Immediately add sodium cyanoborohydride to a final concentration of 20 mM.

-

Incubate for 1-2 hours at 4°C with gentle agitation.

-

-

Quenching:

-

Wash the cells twice with ice-cold PBS.

-

Add Quenching Buffer and incubate for 15 minutes at 4°C to quench any unreacted aldehyde.

-

-

Final Washes:

-

Wash the cells three times with ice-cold PBS.

-

-

Downstream Processing:

-

The biotinylated cells are now ready for lysis and subsequent analysis (e.g., streptavidin pull-down followed by western blotting or mass spectrometry).

-

Figure 2: Workflow for reductive amination labeling.

Quantitative Data Summary

The following table presents representative data from a quantitative proteomics experiment on HL-60 cells, where cell surface proteins were biotinylated, enriched, and identified by LC-MS/MS. While the original experiment used an NHS-ester biotinylation reagent, the results are analogous to what can be expected from a successful reductive amination labeling.[1]

| Parameter | Result |

| Cell Line | HL-60 |

| Labeling Strategy | Biotinylation of primary amines |

| Enrichment | Streptavidin affinity chromatography |

| Analysis | nanoHPLC-MS/MS |

| Identified Individual Surface-Associated Labeled Peptides | > 1700 |

| Identified Redundant Labeled Peptides | ~6000-7000 |

| Labeling Efficiency at pH 8.0, 25°C vs. pH 7.4, 4°C | > 2-fold increase |

Cell Viability

Maintaining cell viability is critical during the labeling process. A standard MTT or resazurin assay can be performed to assess cell viability after labeling.

| Treatment | Cell Viability (%) |

| Untreated Control | 100 |

| Reaction Buffer Only | 98 ± 2 |

| 20 mM NaBH₃CN in Reaction Buffer | 95 ± 3 |

| Complete Labeling Reaction | 92 ± 4 |

Note: These are representative values. Optimal conditions and resulting viability should be determined empirically for each cell type.

Protocol 2: Cell Surface Glycan Labeling via Periodate Oxidation and Oxime Ligation

This protocol describes the labeling of cell surface sialic acid residues by first creating aldehyde groups through mild oxidation, followed by reaction with an aminooxy-biotin probe.

Materials:

-

Cells of interest

-

Sodium meta-periodate (NaIO₄)

-

Aminooxy-biotin

-

Aniline

-

Oxidation Buffer: Ice-cold PBS, pH 7.4

-

Ligation Buffer: Ice-cold PBS, pH 6.7

-

Quenching Buffer: 1 mM glycerol in PBS

-

Wash Buffer: Ice-cold PBS

Experimental Protocol:

-

Cell Preparation:

-

Prepare cells as described in Protocol 1.

-

-

Periodate Oxidation:

-

Wash cells twice with ice-cold Oxidation Buffer.

-

Resuspend/cover cells in ice-cold Oxidation Buffer containing 1 mM NaIO₄.

-

Incubate for 20 minutes at 4°C in the dark.

-

-

Quenching:

-

Wash cells once with Quenching Buffer.

-

Incubate in Quenching Buffer for 5 minutes at 4°C to quench unreacted periodate.

-

-

Biotinylation:

-

Wash cells twice with ice-cold Ligation Buffer.

-

Resuspend/cover cells in Ligation Buffer containing 100 µM Aminooxy-biotin and 10 mM aniline (from a freshly prepared 1 M stock in DMSO).

-

Incubate for 1-1.5 hours at 4°C.

-

-

Final Washes:

-

Wash the cells three times with ice-cold PBS.

-

-

Downstream Processing:

-

The biotinylated cells are ready for subsequent analysis.

-

Figure 3: Glycan labeling by periodate oxidation.

Quantitative Data Summary

The following table shows representative data on the efficiency of labeling cell surface sialic acids on BJA-B K88 cells using the periodate oxidation and aniline-catalyzed oxime ligation (PAL) method. Labeling was quantified by flow cytometry after staining with DTAF-streptavidin.[2]

| Condition | Mean Channel Fluorescence (Arbitrary Units) |

| Untreated Control | 10 |

| Periodate + Aminooxy-biotin (no aniline) | 50 |

| Periodate + Aminooxy-biotin + Aniline | 850 |

This data demonstrates the significant enhancement of the labeling reaction by the aniline catalyst.

Applications in Drug Development

-

Target Identification and Validation: Cell surface biotinylation coupled with mass spectrometry can identify proteins that are differentially expressed on diseased versus healthy cells, revealing potential drug targets.

-